molecular formula C36H58O12 B14084627 Combreglucoside

Combreglucoside

Cat. No.: B14084627
M. Wt: 682.8 g/mol
InChI Key: BBPOLSMDPRNEHZ-VDWCOSHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Combreglucoside can be synthesized through various organic synthesis methods. One common approach involves the glycosylation of triterpene aglycones. The reaction typically requires a glycosyl donor, such as a glycosyl halide, and a glycosyl acceptor, under the presence of a catalyst like silver carbonate or silver triflate .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as plants in the Combretaceae family. The extraction process includes drying the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Combreglucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Combreglucoside has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying glycosylation reactions and triterpene synthesis.

    Biology: this compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic effects, such as anticancer and hepatoprotective activities.

    Industry: this compound is used in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

Combreglucoside exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression. The exact mechanism of action depends on the specific biological context and target .

Comparison with Similar Compounds

Combreglucoside is unique among triterpene glycosides due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its distinct molecular structure and the range of biological activities it exhibits, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C36H58O12

Molecular Weight

682.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aS,6bR,8R,9R,10R,11R,12aR)-1,8,10,11-tetrahydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C36H58O12/c1-31(2)9-11-36(30(46)48-29-25(43)24(42)23(41)20(15-37)47-29)12-10-34(5)17(22(36)28(31)45)7-8-21-32(3)13-19(40)27(44)33(4,16-38)26(32)18(39)14-35(21,34)6/h7,18-29,37-45H,8-16H2,1-6H3/t18-,19-,20-,21?,22?,23-,24+,25-,26?,27+,28+,29+,32-,33+,34-,35-,36+/m1/s1

InChI Key

BBPOLSMDPRNEHZ-VDWCOSHKSA-N

Isomeric SMILES

C[C@@]12CC[C@]3(CCC([C@H](C3C1=CCC4[C@]2(C[C@H](C5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)O)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C

Origin of Product

United States

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